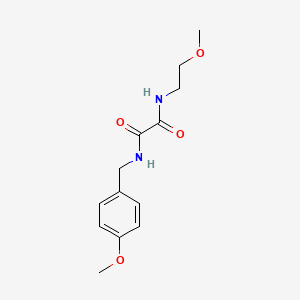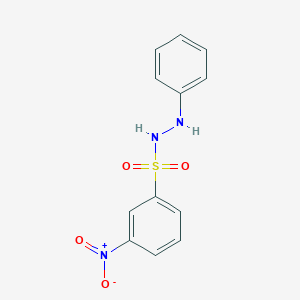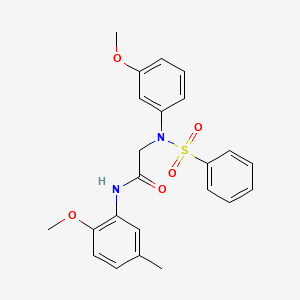
ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate, also known as EMAP or Compound 1, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate is not fully understood, but it is believed to act as a selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate may help to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects, including the ability to improve cognitive function and memory in animal studies. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-understood mechanism of action, which makes it useful for studying the effects of acetylcholinesterase inhibition. However, one limitation of using ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate is that it may not accurately reflect the effects of other acetylcholinesterase inhibitors, as it is a relatively selective inhibitor.
Orientations Futures
There are a number of potential future directions for research on ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate and its effects on cognitive function and memory.
Méthodes De Synthèse
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate can be synthesized through a multi-step process starting with the reaction of 4-morpholinecarboxaldehyde with ethyl acetoacetate, followed by reduction with sodium borohydride and reaction with piperidine-1-carboxylic acid. The resulting product is then treated with sulfuric acid to obtain ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate as a white crystalline solid.
Applications De Recherche Scientifique
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
ethyl 4-(morpholin-4-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-2-18-12(16)14-5-3-11(4-6-14)13-15-7-9-17-10-8-15/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCKMQNFWPWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-morpholinylamino)-1-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)

![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)
![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)
![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)


![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)


